molecular formula C10H18ClNO B14519031 4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane CAS No. 62471-45-8

4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B14519031
CAS No.: 62471-45-8
M. Wt: 203.71 g/mol
InChI Key: VBOZVCQOPWAIIZ-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives. Substitution reactions can result in various substituted spiro compounds .

Scientific Research Applications

4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde

Uniqueness

4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62471-45-8

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

4-chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C10H18ClNO/c1-9(2)8-13-10(12(9)11)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

VBOZVCQOPWAIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(N1Cl)CCCCC2)C

Origin of Product

United States

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